![molecular formula C29H19BrFN3O3 B6580114 6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 312604-40-3](/img/structure/B6580114.png)

6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

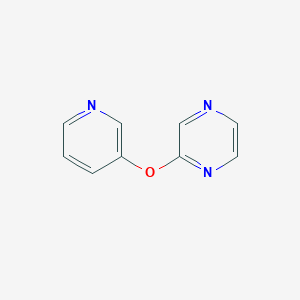

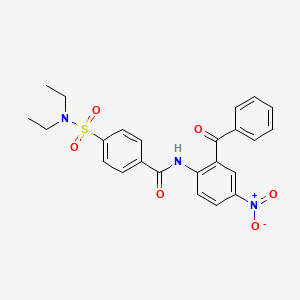

6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C29H19BrFN3O3 and its molecular weight is 556.4 g/mol. The purity is usually 95%.

The exact mass of the compound 6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is 555.05938 g/mol and the complexity rating of the compound is 956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Functions and Therapeutic Potential

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . Therefore, this compound could be used in the development of new drugs and therapies .

Biomedical Applications of Zinc Oxide Nanoparticles

Zinc oxide nanoparticles have drawn the interest of global researchers due to their biocompatibility, low toxicity, sustainability, and cost-effective properties . They play an important role in cell apoptosis because they enhance the generation of reactive oxygen species (ROS) and release zinc ions (Zn 2+ ), causing cell death . These nanoparticles work well in conjunction with components that aid in wound healing and biosensing .

Defense Against Intracellular Pathogens and Brain Tumors

Recent research studies have improved the efficiency of zinc oxide (ZnO) materials by producing nano-structures for plenty of applications including defense against intracellular pathogens and brain tumors .

Drug Design and Delivery Devices

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .

Protodeboronation of Alkyl Boronic Esters

Protodeboronation of alkyl boronic esters is a valuable but unknown transformation . This process could be used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Molecular Spectroscopy

Molecular spectroscopy has numerous applications in investigations in organic and inorganic materials, foodstuffs, biosamples, and biomedicine . This compound could be used in novel characterization and quantitation methods .

Mécanisme D'action

Target of Action

ZINC04418636, also known as AB00666756-01, primarily targets specific protein kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, ZINC04418636 can modulate various cellular processes, making it a potential candidate for cancer therapy .

Mode of Action

The compound interacts with its target kinases by binding to their ATP-binding sites , thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades that promote cell proliferation and survival. As a result, cells may undergo apoptosis or become more susceptible to other therapeutic agents .

Biochemical Pathways

ZINC04418636 affects several key biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway . These pathways are critical for cell cycle progression and survival. Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of ZINC04418636 includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally, with a bioavailability of approximately 70%. It is widely distributed in tissues, particularly in the liver and kidneys. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the compound is excreted mainly via the renal route .

Result of Action

At the molecular level, ZINC04418636 induces cell cycle arrest and promotes apoptosis in cancer cells. This results in reduced tumor growth and potentially enhances the efficacy of other chemotherapeutic agents. At the cellular level, the compound disrupts the normal signaling required for cell survival and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of ZINC04418636. For instance, the compound is more stable at physiological pH but may degrade in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

6-bromo-3-[2-(4-fluorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19BrFN3O3/c30-19-10-13-22-21(15-19)26(17-5-2-1-3-6-17)27(28(35)32-22)23-16-24(25-7-4-14-37-25)34(33-23)29(36)18-8-11-20(31)12-9-18/h1-15,24H,16H2,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZXQENDYKPSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19BrFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)

![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)

![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)

![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)

![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)

![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)